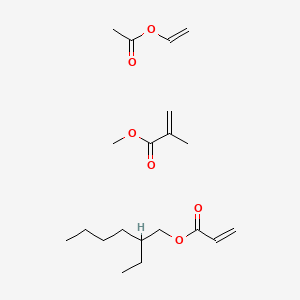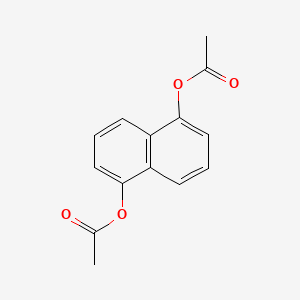
ethenyl acetate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethenyl acetate; 2-ethylhexyl prop-2-enoate; methyl 2-methylprop-2-enoate” is a combination of three distinct chemical entities, each with unique properties and applications. 2-Ethylhexyl prop-2-enoate, commonly referred to as 2-ethylhexyl acrylate, is a clear, colorless liquid with a strong, sweet odor, used in the manufacture of adhesives, sealants, and coatings .
Méthodes De Préparation
Ethenyl Acetate: Ethenyl acetate is synthesized through the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst. This process can be carried out in either the gas phase or the liquid phase . The gas phase method involves reacting ethylene, oxygen, and acetic acid at 160-180°C, while the liquid phase method uses palladium chloride and copper chloride as catalysts .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is prepared by the esterification of 2-ethylhexanol with acrylic acid in the presence of a strong acid catalyst, such as methanesulfonic acid, and a polymerization inhibitor like hydroquinone . The reaction is typically carried out under reflux conditions with toluene as an azeotroping agent to remove water formed during the reaction .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is produced through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically conducted under reflux conditions to ensure complete conversion of the reactants .
Analyse Des Réactions Chimiques
Ethenyl Acetate: Ethenyl acetate undergoes hydrolysis in the presence of water to form acetic acid and ethanol . It can also react with sodium hydroxide to produce sodium acetate and ethanol . These reactions are typically carried out under mild conditions.
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form high molecular weight polymers . This reaction can be initiated by heat, light, or peroxides . The polymerization process is often carried out in the presence of other monomers, such as vinyl acetate or styrene, to modify the properties of the resulting polymer .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate can undergo polymerization to form poly(methyl methacrylate) (PMMA) . This reaction is typically initiated by free radicals generated from peroxides or azo compounds . The polymerization process can be carried out in bulk, solution, or suspension .
Applications De Recherche Scientifique
Ethenyl Acetate: Ethenyl acetate is widely used as a solvent in the production of paints, coatings, and adhesives . It is also used in the decaffeination of coffee and tea . In scientific research, ethenyl acetate is used as a reagent in organic synthesis and as a solvent for chromatography .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of adhesives, sealants, and coatings due to its flexibility, durability, and resistance to weathering . It is also used in the manufacture of elastomers, leather finishing materials, and textiles . In scientific research, it is used as a monomer in the synthesis of various copolymers .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is primarily used in the production of PMMA, which is used in a wide range of applications, including optical lenses, medical devices, and automotive parts . In scientific research, it is used as a monomer in the synthesis of various polymers and copolymers .
Mécanisme D'action
Ethenyl Acetate: Ethenyl acetate acts as a solvent by dissolving various organic compounds through interactions with their molecular structures. It can also participate in esterification and hydrolysis reactions, where it acts as a reactant or product .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate undergoes free-radical polymerization, where the vinyl group reacts with free radicals to form long polymer chains . This process involves the formation of covalent bonds between the monomer units, resulting in high molecular weight polymers .
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization through the formation of free radicals, which initiate the reaction by breaking the double bond in the monomer . The resulting polymer chains can have various properties depending on the reaction conditions and the presence of other monomers .
Comparaison Avec Des Composés Similaires
Ethenyl Acetate: Similar compounds to ethenyl acetate include ethyl acetate, propyl acetate, and butyl acetate . Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate, which is widely used in adhesives and coatings .
2-Ethylhexyl Prop-2-enoate: Similar compounds to 2-ethylhexyl prop-2-enoate include butyl acrylate and methyl acrylate . 2-Ethylhexyl prop-2-enoate is unique due to its branched structure, which imparts flexibility and durability to the resulting polymers .
Methyl 2-Methylprop-2-enoate: Similar compounds to methyl 2-methylprop-2-enoate include ethyl methacrylate and butyl methacrylate . Methyl 2-methylprop-2-enoate is unique due to its ability to form PMMA, a transparent thermoplastic with excellent optical properties .
Propriétés
Numéro CAS |
26794-25-2 |
|---|---|
Formule moléculaire |
C20H34O6 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
ethenyl acetate;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3-6-4(2)5/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;3H,1H2,2H3 |
Clé InChI |
ZWOBOGKYUUUUAL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















